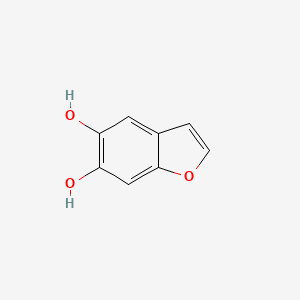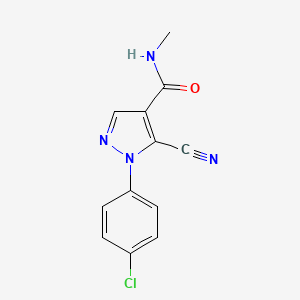
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol is a complex organic compound that belongs to the class of propanolamines It features a unique structure with an amino group, a hydroxyl group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol typically involves the reaction of 2,2-dimethylthiomorpholine with an appropriate amino alcohol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethylpropan-1-ol: A similar compound with a simpler structure, lacking the thiomorpholine ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another related compound with an indole ring instead of a thiomorpholine ring.
Uniqueness
The presence of the thiomorpholine ring in 3-Amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol distinguishes it from other similar compounds. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H20N2OS |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
3-amino-2-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2OS/c1-9(2)7-11(3-4-13-9)8(5-10)6-12/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
PKVGQIGLRSYXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)C(CN)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


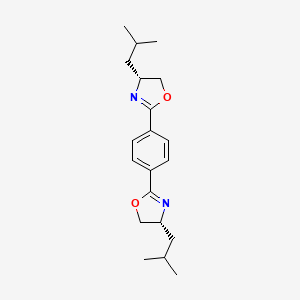
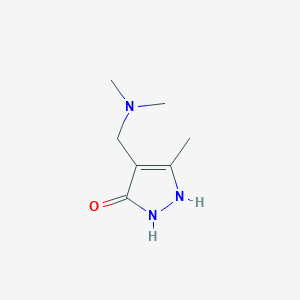
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
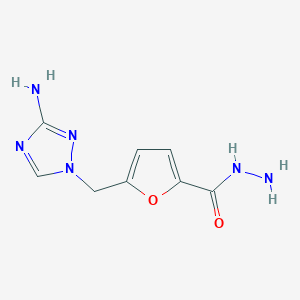
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
